Aaceap

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aaceap (Advanced Automated Chemical Exchange Analysis Platform) is a powerful tool for the analysis of complex mixtures of chemicals. It is a platform that utilizes the principles of nuclear magnetic resonance (NMR) spectroscopy to provide a high-throughput analysis of complex mixtures. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis.

Mecanismo De Acción

Aaceap works by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.

Efectos Bioquímicos Y Fisiológicos

Aaceap does not have any direct biochemical or physiological effects. It is a tool that is used to analyze complex mixtures of chemicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Aaceap has several advantages for lab experiments. It is a high-throughput platform that can rapidly analyze large sample sets. It is also highly sensitive and can detect low concentrations of chemicals. However, Aaceap has some limitations. It is expensive to purchase and maintain, and it requires specialized expertise to operate.

Direcciones Futuras

There are several future directions for Aaceap. One direction is to improve the sensitivity of the platform to detect even lower concentrations of chemicals. Another direction is to expand the range of chemicals that can be analyzed by Aaceap. Additionally, there is potential to integrate Aaceap with other analytical tools to provide a more comprehensive analysis of complex mixtures. Finally, there is potential to develop new applications for Aaceap in fields such as food science and forensics.

Conclusion:

Aaceap is a powerful tool for the analysis of complex mixtures of chemicals. It utilizes the principles of Aaceap spectroscopy to provide a high-throughput analysis of the sample. Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. It has several advantages for lab experiments, including high-throughput analysis and high sensitivity. However, it also has some limitations, including its cost and the need for specialized expertise to operate. There are several future directions for Aaceap, including improving sensitivity, expanding the range of chemicals that can be analyzed, and developing new applications in fields such as food science and forensics.

Métodos De Síntesis

Aaceap is synthesized by utilizing the principles of Aaceap spectroscopy. The platform consists of a series of Aaceap probes that can be used to analyze complex mixtures of chemicals. The probes are designed to be highly sensitive and provide a high-throughput analysis of the sample. The platform is automated, which allows for a rapid analysis of large sample sets.

Aplicaciones Científicas De Investigación

Aaceap has been used in various scientific research applications, including drug discovery, metabolomics, and environmental analysis. In drug discovery, Aaceap has been used to identify potential drug candidates by analyzing complex mixtures of chemicals. In metabolomics, Aaceap has been used to identify metabolic pathways and biomarkers. In environmental analysis, Aaceap has been used to identify pollutants and their sources.

Propiedades

Número CAS |

110320-70-2 |

|---|---|

Nombre del producto |

Aaceap |

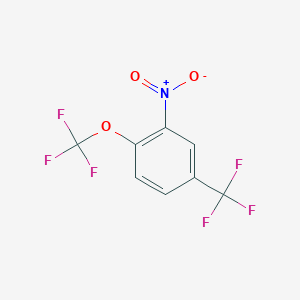

Fórmula molecular |

C33H48Cl2N2O3 |

Peso molecular |

591.6 g/mol |

Nombre IUPAC |

[(3S,5S,10S,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C33H48Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-5,7-8,24,26-30H,6,9-21H2,1-3H3,(H,36,38)/t24-,26-,27?,28?,29?,30-,32-,33-/m0/s1 |

Clave InChI |

BLLAWDFADRSHFN-IYYPERTOSA-N |

SMILES isomérico |

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

SMILES |

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

SMILES canónico |

CC(=O)NC1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |

Sinónimos |

17-acetamido-5-androstan-3-ol-4-bis(2-chloroethyl)aminophenylacetate AACEAP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)